4-Bromo-6-(trifluoromethyl)isoindoline

Description

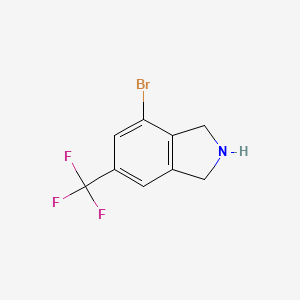

4-Bromo-6-(trifluoromethyl)isoindoline (CAS: 1782509-09-4) is a brominated isoindoline derivative with a trifluoromethyl (-CF₃) substituent. Its molecular formula is C₁₀H₅BrF₃N, and it has a molecular weight of 276.06 g/mol . The compound features a bicyclic isoindoline core (a benzene ring fused to a five-membered saturated ring containing one nitrogen atom), with bromine at the 4-position and a -CF₃ group at the 6-position.

Properties

Molecular Formula |

C9H7BrF3N |

|---|---|

Molecular Weight |

266.06 g/mol |

IUPAC Name |

4-bromo-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C9H7BrF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |

InChI Key |

WZRWPKPSLYTEFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by bromination and trifluoromethylation reactions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the bromination and trifluoromethylation steps .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)isoindoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Core Structure | Substituents | Key Applications |

|---|---|---|---|---|

| 4-Bromo-6-(trifluoromethyl)isoindoline | 276.06 | Isoindoline | Br (4), -CF₃ (6) | Medicinal intermediates |

| 4-Bromo-6-(trifluoromethyl)isoquinoline | 276.06 | Isoquinoline | Br (4), -CF₃ (6) | Organic electronics |

| 5-Bromoisoindoline | 186.06 | Isoindoline | Br (5) | Cross-coupling precursors |

| 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | 265.03 | Benzimidazole | Br (4), -CF₃ (6) | Pharmaceutical agents |

| 2-Amino-5-bromopyridine-3-carbaldehyde | 201.02 | Pyridine | Br (5), NH₂ (2), CHO (3) | Ligand synthesis |

Reactivity and Stability

- Electron-Withdrawing Effects: The -CF₃ group in this compound enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings compared to non-fluorinated analogs .

- Steric Effects : Bromine at position 4 in isoindoline creates less steric hindrance than in benzimidazole derivatives, enabling faster nucleophilic substitutions .

Research and Industrial Relevance

- Medicinal Chemistry : Isoindoline derivatives are explored as kinase inhibitors due to their balanced lipophilicity (logP ~2.5), while benzimidazoles are preferred for DNA intercalation .

- Materials Science : The -CF₃ group in isoindoline improves thermal stability (decomposition temperature >250°C), making it suitable for OLED materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.